molecular formula C23H42BrF5S2 B589144 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide CAS No. 1391053-14-7

9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide

Cat. No.: B589144
CAS No.: 1391053-14-7
M. Wt: 557.605
InChI Key: KFJVBLRQDLRGLY-UHFFFAOYSA-N
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Description

9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide is a synthetic organic compound that features both bromine and pentafluoropentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide likely involves multiple steps, including the introduction of bromine and pentafluoropentyl groups. A possible synthetic route could involve:

    Starting Materials: Nonane derivatives with suitable leaving groups.

    Bromination: Introduction of the bromine atom using reagents like N-bromosuccinimide (NBS) under radical conditions.

    Thioether Formation: Reaction of the brominated intermediate with thiols to introduce the sulfanyl groups.

    Pentafluoropentylation: Introduction of the pentafluoropentyl group using pentafluoropentyl halides under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Nonylsulfanyl derivatives.

    Substitution: Various substituted nonylsulfanyl derivatives.

Scientific Research Applications

9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological interactions due to its unique functional groups.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, affecting their activity. The bromine and pentafluoropentyl groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromononane: A simpler brominated nonane derivative.

    1-(9-Bromononylsulfanyl)nonane: Lacks the pentafluoropentyl group.

    1-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonane: Lacks the bromine atom.

Uniqueness

9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide is unique due to the presence of both bromine and pentafluoropentyl groups, which can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(9-bromononylsulfanyl)-9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42BrF5S2/c24-17-11-7-3-1-4-8-12-18-30-19-13-9-5-2-6-10-14-20-31-21-15-16-22(25,26)23(27,28)29/h1-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJVBLRQDLRGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCSCCCCCCCCCBr)CCCCSCCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42BrF5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901022719
Record name 1-Bromo-9-({9-[(4,4,5,5,5-pentafluoropentyl)sulfanyl]nonyl}sulfanyl)nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391053-14-7
Record name 1-Bromo-9-({9-[(4,4,5,5,5-pentafluoropentyl)sulfanyl]nonyl}sulfanyl)nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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